molecular formula C19H15N3O3S B2851257 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-46-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2851257
CAS RN: 912766-46-2
M. Wt: 365.41
InChI Key: RWSZPPLMBUBAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. DMXAA was initially discovered as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, and subsequent studies have shown that it has a broad range of anti-tumor effects.

Mechanism of Action

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its anti-tumor effects through a variety of mechanisms. It has been shown to induce the production of TNF-α, which can cause tumor necrosis and apoptosis. N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide also inhibits the formation of new blood vessels in tumors, a process known as angiogenesis, which can starve tumors of the nutrients they need to grow. Finally, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can activate immune cells, such as macrophages and natural killer cells, to attack tumors directly.
Biochemical and physiological effects:
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects in the body. It can induce the production of cytokines, such as TNF-α and interleukin-6, which can cause inflammation and fever. N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can also cause vasodilation, or the widening of blood vessels, which can lead to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide for lab experiments is that it has a well-characterized mechanism of action and has been extensively studied in animal models. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are several potential future directions for research on N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. One area of interest is in combination therapies, where N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is used in conjunction with other anti-cancer drugs to enhance their effectiveness. Another area of interest is in developing new formulations of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide that are more soluble and easier to work with in the lab. Finally, there is ongoing research into the use of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in other disease areas, such as infectious diseases and autoimmune disorders.

Synthesis Methods

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be synthesized using a variety of methods, including the reaction of 5,7-dimethyl-2-aminobenzothiazole with 2-(1,3-dioxoisoindolin-2-yl)acetic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 5,7-dimethyl-2-aminobenzothiazole with ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, followed by hydrolysis and subsequent acetylation.

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have a broad range of anti-tumor effects, including the induction of tumor necrosis, inhibition of tumor angiogenesis, and activation of the immune system.

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)20-19(26-16)21-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSZPPLMBUBAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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